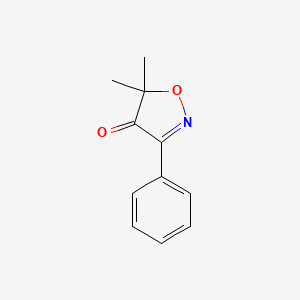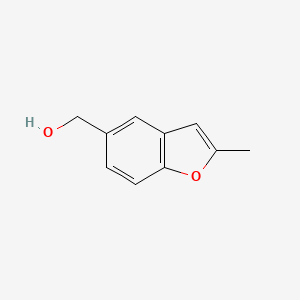![molecular formula C12H8N2O2S2 B15208319 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound that features both thiazole and oxazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[d]thiazol-2(3H)-one with an appropriate aldehyde under basic conditions to form the intermediate, which is then cyclized with a thiourea derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Aplicaciones Científicas De Investigación
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound.
Thiazolidinones: Compounds with similar structural features and chemical properties.
Oxazolidinones: Another class of compounds with a similar core structure.
Uniqueness
5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one is unique due to the combination of thiazole and oxazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C12H8N2O2S2 |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
5-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-4-hydroxy-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C12H8N2O2S2/c15-11-8(16-12(17)14-11)5-6-10-13-7-3-1-2-4-9(7)18-10/h1-6,15H,(H,14,17)/b6-5+ |
Clave InChI |
GAISCTJABUKKQV-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=C(NC(=S)O3)O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C=CC3=C(NC(=S)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
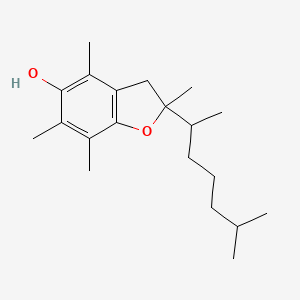
![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)

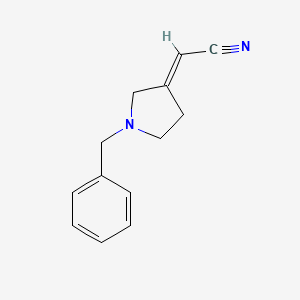
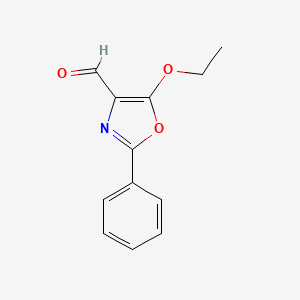
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)

